4-[({3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-1,3,5-triazin-2-amine
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Description
4-[({3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C13H9F3N6O2S and its molecular weight is 370.31. The purity is usually 95%.
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Biological Activity
The compound 4-[({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-1,3,5-triazin-2-amine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer applications. The trifluoromethoxy group is known to enhance the lipophilicity and biological activity of compounds, making them more effective against various biological targets.
Chemical Structure
This compound features a complex structure comprising a triazine core and an oxadiazole moiety, which are often associated with significant biological activities. The presence of the trifluoromethoxy group is particularly noteworthy due to its electron-withdrawing properties, which can influence the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives containing oxadiazole and triazine rings possess significant antimicrobial properties. For instance:
- Compounds with similar structures demonstrated potent activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, while showing moderate effects against Gram-negative strains like E. coli .
Anticancer Activity
In vitro studies have reported that several analogs exhibit cytotoxic effects against various cancer cell lines:
- A related compound was found to inhibit cancer cell proliferation with IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), an important enzyme in DNA synthesis .
The mechanisms by which these compounds exert their biological effects are often linked to their ability to interact with specific enzymes or receptors:
- The trifluoromethoxy group enhances binding affinity through hydrogen bonding and other non-covalent interactions with target proteins .
Case Studies and Research Findings
Several studies have investigated the biological efficacy of compounds related to This compound :
Properties
IUPAC Name |
4-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N6O2S/c14-13(15,16)23-8-3-1-7(2-4-8)10-20-9(24-22-10)5-25-12-19-6-18-11(17)21-12/h1-4,6H,5H2,(H2,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQRTJCTPBKYKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CSC3=NC=NC(=N3)N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.